molecular formula C19H15FN4O2S2 B2538164 N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714933-46-7

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2538164
CAS No.: 714933-46-7
M. Wt: 414.47
InChI Key: ODJHJXHGJOSGNT-UHFFFAOYSA-N
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Description

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
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Scientific Research Applications

Biomedical Significance and Therapeutic Potential

Quinoxaline and sulfonamide moieties are significant pharmacophores in medicinal chemistry due to their broad spectrum of pharmacological activities. Incorporating the sulfonamide group into quinoxaline frameworks enhances their therapeutic potential, resulting in derivatives that exhibit a wide range of biomedical activities. These activities include anti-inflammatory, antibacterial, antifungal, anticancer, and neuropharmacological effects, among others. The synergy of quinoxaline and sulfonamide groups in molecules like N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide highlights their capacity to serve as lead compounds for developing advanced therapeutic agents against diverse diseases (Irfan et al., 2021).

Diagnostic and Sensing Applications

Quinoxaline derivatives, including those integrated with sulfonamide, have found applications beyond therapeutics, such as in chromogenic and fluorogenic anion sensing. These compounds, particularly functionalized quinoxalines, demonstrate significant utility in detecting inorganic anions (e.g., fluoride, cyanide, acetate, phosphate) with potential implications in biomolecular sciences. The integration of anion-binding elements with the quinoxaline chromophore has resulted in the development of selective chemosensors, showcasing the adaptability of these molecules in diverse scientific applications (Dey et al., 2018).

Environmental Impact and Degradation

Sulfonamides, including those with quinoxaline structures, are widely used as antibiotics and have a significant environmental footprint due to their persistence and bioactivity. The presence of these compounds in the environment, derived mainly from agricultural activities, has been linked to alterations in microbial populations that could potentially impact human health on a global scale. Understanding the environmental behavior and degradation pathways of sulfonamides is crucial for assessing their ecological risks and developing strategies to mitigate their impact (Baran et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinoxalines have been found to have a variety of biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the known activities of quinoxalines , potential areas of interest could include further investigation of its antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJHJXHGJOSGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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